Ethanone, 1-pyrazinyl-, oxime (9CI)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-pyrazinyl-, oxime (9CI) typically involves the reaction of 1-pyrazinyl ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-5°C to ensure the formation of the oxime derivative .
Industrial Production Methods
Industrial production of Ethanone, 1-pyrazinyl-, oxime (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-pyrazinyl-, oxime (9CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert it back to the parent ketone.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of nitrile oxides.
Reduction: Formation of the parent ketone.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
Ethanone, 1-pyrazinyl-, oxime (9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-pyrazinyl-, oxime (9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-pyrazinyl-, oxime (9CI) shares similarities with other oxime derivatives, such as acetone oxime and benzaldehyde oxime.
- It is also comparable to pyrazine derivatives like pyrazine-2-carboxamide and pyrazine-2-carboxylic acid.
Uniqueness
- The presence of both the pyrazine ring and the oxime group in Ethanone, 1-pyrazinyl-, oxime (9CI) imparts unique chemical properties, making it a valuable compound for diverse applications.
- Its ability to undergo various chemical reactions and form stable complexes with biological targets distinguishes it from other similar compounds.
Properties
IUPAC Name |
(NZ)-N-(1-pyrazin-2-ylethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKUDCNZFWEAFG-UITAMQMPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=NC=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=NC=CN=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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